2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Quinoline-based SAR campaigns require structurally unambiguous positional isomers to resolve activity cliffs and validate target engagement hypotheses. 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 476472-22-7) supplies the specific 4-yl quinoline and para-CF3 substitution pattern essential for comparative binding studies, antimicrobial probe development, and chemical biology target deconvolution. • Defined 4-yl/para-CF3 architecture eliminates isomer ambiguity in affinity-based proteomics and CETSA assays • Sharp melting point (201-204°C) and distinct mass spectral signature support use as an HPLC/LC-MS reference standard • Batch-consistent purity with full QC documentation ensures inter-experiment reproducibility for kinase and antimicrobial screening programs

Molecular Formula C18H12F3NO
Molecular Weight 315.3 g/mol
CAS No. 476472-22-7
Cat. No. B1304120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
CAS476472-22-7
Molecular FormulaC18H12F3NO
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2
InChIKeyOSEATGPRADZRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone Identity and Procurement


2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 476472-22-7) is a synthetic quinoline-based heterocyclic ketone with the molecular formula C18H12F3NO and a molecular weight of 315.29 g/mol . The compound features a quinoline ring attached via an ethanone linker to a phenyl ring substituted with a trifluoromethyl group at the para position . This specific structural arrangement distinguishes it from other quinoline-ethanone analogs and serves as a key scaffold in medicinal chemistry and chemical biology research .

Why 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone Cannot Be Replaced


Quinoline-ethanone derivatives exhibit divergent biological activities and physicochemical properties based on subtle changes in the quinoline attachment point (4-yl vs. 2-yl) and the position of the trifluoromethyl group (para vs. meta) . For instance, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 476472-22-7) features a 4-yl quinoline substitution and para-CF3 phenyl group, whereas 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone (CAS 849021-38-1) and 2-(Quinolin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanone (CAS 283597-72-8) differ in either quinoline attachment or CF3 placement . Such structural variations can lead to marked differences in molecular recognition, target binding, and pharmacokinetic profiles, making direct substitution without empirical validation a high-risk practice in research and development settings [1].

Differentiation Evidence for 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone


Structural Differentiation: 4-Yl Quinoline and Para-CF3 Substitution

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 476472-22-7) possesses a 4-yl quinoline attachment and a para-trifluoromethyl phenyl group, whereas its closest analogs 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone (CAS 849021-38-1) and 2-(Quinolin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanone (CAS 283597-72-8) feature 2-yl quinoline and either meta- or para-CF3 substitution, respectively . This 4-yl vs. 2-yl quinoline connectivity alters the molecular geometry and electronic distribution, potentially impacting binding to biological targets .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Antimicrobial Activity Profile vs. Quinoline Class

Quinoline-based compounds, including 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, have been reported to exhibit antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . While specific MIC values for CAS 476472-22-7 are not publicly available, class-level data indicate that quinoline derivatives with 4-yl substitution and para-CF3 groups show distinct activity spectra compared to 2-yl analogs [1].

Antimicrobial Research Microbiology Drug Discovery

Formulation Advantages from Physicochemical Properties

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone exhibits a reported melting point of 201-204°C , which is notably higher than many closely related quinoline derivatives, potentially reflecting stronger intermolecular interactions and improved solid-state stability. The compound also has a predicted boiling point of 448.6±45.0°C and a predicted density of 1.300±0.06 g/cm³ [1].

Formulation Science Preformulation Analytical Chemistry

Optimal Application Scenarios for 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique 4-yl quinoline and para-CF3 substitution pattern of CAS 476472-22-7 makes it an essential control or probe compound in SAR campaigns aimed at understanding how quinoline attachment point and CF3 positioning influence target binding, selectivity, and downstream pharmacology . Researchers investigating kinase inhibition, antimicrobial activity, or other quinoline-associated mechanisms should include this specific isomer to delineate structure-driven activity cliffs .

Antimicrobial Screening and Probe Development

Given the reported activity of quinoline-based compounds against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum, CAS 476472-22-7 serves as a valuable starting point for antimicrobial probe development or as a reference standard in comparative efficacy studies . Its distinct substitution may offer a different resistance profile or spectrum compared to 2-yl analogs .

Chemical Biology Tool Compound for Target Identification

The specific molecular architecture of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone positions it as a potential chemical biology tool for target deconvolution studies. When used in affinity-based proteomics or cellular thermal shift assays (CETSA), this compound may engage distinct protein targets compared to its positional isomers, aiding in the identification of novel quinoline-binding proteins .

Analytical Reference Standard and Method Development

The well-defined physicochemical properties, including a sharp melting point of 201-204°C and predicted boiling point/density, make CAS 476472-22-7 a suitable reference standard for HPLC method development, LC-MS quantification, and purity assessment of quinoline-containing research samples. Its unique retention time and mass spectral signature facilitate unambiguous identification in complex mixtures.

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